
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid), is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Pepstatin A was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .
Preparation Methods
Pepstatin A is typically prepared from microbial sources. The compound is only sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution . Industrial production methods involve the fermentation of Actinomyces species, followed by extraction and purification processes .
Chemical Reactions Analysis
Pepstatin A undergoes various chemical reactions, including:
Oxidation: Pepstatin A can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: Reduction reactions can modify the peptide bonds within Pepstatin A, potentially altering its inhibitory activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pepstatin A has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.
Biology: Employed in cell signaling studies to understand the role of proteases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of protease inhibitor cocktails for research and diagnostic purposes
Mechanism of Action
Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, such as pepsin, renin, and cathepsin D . This complex formation inhibits the protease activity by blocking the active site of the enzyme. The inhibition mechanism involves the interaction of Pepstatin A with the catalytic aspartate residues in the protease, preventing substrate binding and subsequent proteolysis .
Comparison with Similar Compounds
Pepstatin A is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:
Bestatin: An inhibitor of aminopeptidases.
E-64: A cysteine protease inhibitor.
AEBSF: A serine protease inhibitor.
Leupeptin: A broad-spectrum protease inhibitor.
Compared to these inhibitors, Pepstatin A is highly selective for aspartyl proteases and does not inhibit thiol proteases, neutral proteases, or serine proteases .
Properties
CAS No. |
145031-49-8 |
|---|---|
Molecular Formula |
C45H61N5O11 |
Molecular Weight |
848.0 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-4-[[(2S)-2-[[3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-5-phenylpentanoyl]amino]propanoyl]amino]-6-methylheptanoate |
InChI |
InChI=1S/C45H61N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h7-20,27-29,34-38,41,51-53H,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |
InChI Key |
XVLDWWHPKZNIEX-LEPHUZGGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


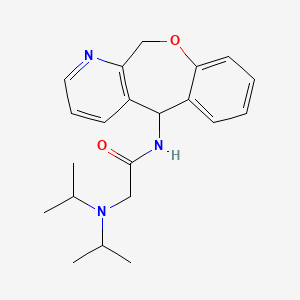
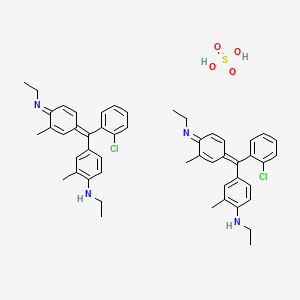
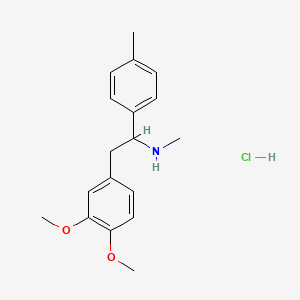
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
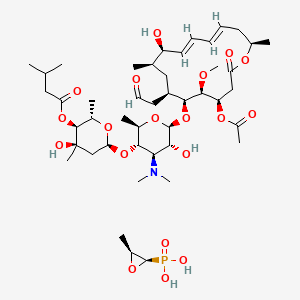
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
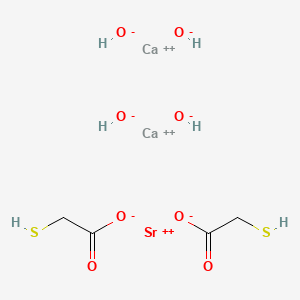

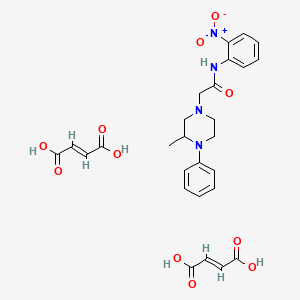
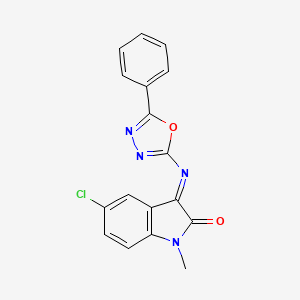
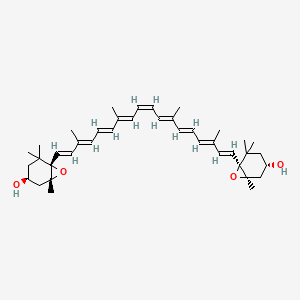

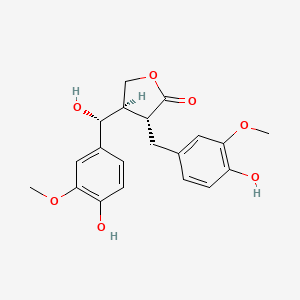
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
